The synthesis of fenfluramine hydrochloride involves several steps, primarily starting from a ketone precursor. Recent methods have focused on improving efficiency and safety in production:
The synthesis can be performed in a single reactor ("one-pot" method), which simplifies the process and reduces contamination risks associated with intermediate isolation .
Fenfluramine hydrochloride has a molecular formula of C12H17ClF3N and a molecular weight of approximately 273.72 g/mol. Its structure features:
The compound exhibits stereoisomerism, existing as two enantiomers: (+)-fenfluramine (dexfenfluramine) and (-)-fenfluramine (levofenfluramine), which may have different pharmacological effects .
Fenfluramine hydrochloride participates in various chemical reactions relevant to its synthesis and metabolism:
Fenfluramine exerts its effects primarily through the modulation of serotonin levels:
Fenfluramine hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical preparations that ensure bioavailability and therapeutic efficacy.
Fenfluramine hydrochloride is the hydrochloride salt of fenfluramine, a chiral compound with a phenethylamine backbone. Its systematic IUPAC name is ethyl({1-[3-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride, reflecting the presence of an ethylamino group attached to a propan-2-yl chain linked to a meta-trifluoromethylphenyl ring. The molecular formula is C₁₂H₁₇ClF₃N, yielding a molecular weight of 267.72 g/mol. The compound typically exists as a racemic mixture of dextro- and levorotatory enantiomers. Key physicochemical characteristics include a water solubility of 0.0215 mg/mL, a logP (partition coefficient) of 3.47, and a pKa of 10.22 (strongest basic site). Its crystalline structure and polar surface area (12.03 Ų) influence bioavailability and membrane permeability. The SMILES notation is Cl.CCNC(C)CC1=CC=CC(=C1)C(F)(F)F
, and the InChI Key is ZXKXJHAOUFHNAS-UHFFFAOYSA-N
[4] [6] [7].
Table 1: Physicochemical Properties of Fenfluramine Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₇ClF₃N |
Molecular Weight | 267.72 g/mol |
Water Solubility | 0.0215 mg/mL |
logP (Partition Coefficient) | 3.47 |
pKa | 10.22 |
Polar Surface Area | 12.03 Ų |
Fenfluramine hydrochloride exerts antiseizure effects through dual neuromodulatory pathways: serotonergic activity and sigma-1 receptor interactions.
Serotonergic Activity
Fenfluramine and its active metabolite, norfenfluramine, act as potent serotonin-releasing agents (SRAs). They inhibit serotonin (5-HT) reuptake via serotonin transporters (SERT) and reverse SERT directionality, increasing extracellular serotonin levels by up to 300% in synaptic clefts. Norfenfluramine directly agonizes serotonin receptors, with highest affinity for 5-HT₂C (Ki = 104 nM), followed by 5-HT₂B and 5-HT₂A. Agonism at 5-HT₂C receptors enhances GABAergic interneuron activity, inhibiting seizure propagation, while 5-HT₁D receptor activation suppresses excitatory glutamate release. This receptor-specific activity underpins efficacy in Dravet syndrome, where dysfunctional GABAergic inhibition is prevalent [3] [4] [7].
Sigma-1 Receptor Modulation
Recent studies identify fenfluramine as a positive allosteric modulator of sigma-1 (σ1) receptors. In vitro assays demonstrate fenfluramine’s ability to dissociate σ1 from its chaperone protein BiP (binding immunoglobulin protein), enhancing σ1-mediated modulation of NMDA receptors and calcium signaling. In vivo, fenfluramine reverses dizocilpine-induced memory deficits in mice, an effect blocked by σ1 antagonist NE-100. This σ1 activity complements serotonergic actions by reducing glutamatergic excitotoxicity and stabilizing neuronal networks, offering a mechanistic basis for its efficacy in treatment-resistant epilepsies [8].
Absorption
After oral administration, fenfluramine hydrochloride achieves peak plasma concentrations (Tₘₐₓ) in 4–5 hours, with an absolute bioavailability of 68–74%. Food intake does not significantly alter absorption kinetics [4] [9].
Distribution
The apparent volume of distribution is 11.9 L/kg, indicating extensive tissue penetration. Plasma protein binding is approximately 50%, independent of concentration. This moderate binding facilitates diffusion across the blood-brain barrier, aligning with its central nervous system effects [4] [7].
Metabolism
Hepatic metabolism involves multiple cytochrome P450 isoforms: CYP1A2 (20%), CYP2B6 (15%), CYP2D6 (25%), CYP2C9 (10%), CYP2C19 (15%), and CYP3A4/5 (15%). Fenfluramine undergoes N-deethylation to form the active metabolite norfenfluramine, which exhibits equal or greater potency at serotonin receptors. Norfenfluramine is further metabolized to inactive glucuronides [4] [7] [9].
Table 2: Primary Metabolic Pathways of Fenfluramine Hydrochloride
Enzyme | Contribution (%) | Metabolite Produced |
---|---|---|
CYP2D6 | 25 | Norfenfluramine |
CYP1A2 | 20 | Norfenfluramine |
CYP2C19 | 15 | Norfenfluramine |
CYP2B6 | 15 | Norfenfluramine |
CYP3A4/5 | 15 | Norfenfluramine |
CYP2C9 | 10 | Inactive glucuronides |
Excretion
Over 90% of the dose is excreted renally, with <5% eliminated fecally. Unchanged fenfluramine and norfenfluramine constitute <25% of urinary metabolites; the remainder includes hydroxylated and conjugated derivatives. The elimination half-life is approximately 20 hours in healthy subjects [4] [7].
Receptor Binding Affinity
Fenfluramine and norfenfluramine exhibit distinct receptor binding profiles:
Norfenfluramine’s higher affinity for 5-HT₂B receptors historically linked fenfluramine to valvulopathy, though antiseizure doses (0.2–0.7 mg/kg/day) yield plasma concentrations below thresholds for 5-HT₂B overstimulation [4] [7] [8].
Dose-Response Relationships
In clinical trials for Dravet syndrome, fenfluramine hydrochloride demonstrates dose-dependent seizure reduction:
The EC₅₀ for sigma-1 receptor modulation is 1–10 μM, achievable at therapeutic doses. The steep dose-response curve plateaus above 0.7 mg/kg/day, with no additional efficacy at higher doses [3] [4] [9].
Table 3: Receptor Binding Affinities of Fenfluramine and Metabolites
Target | Fenfluramine Ki (nM) | Norfenfluramine Ki (nM) | Activity |
---|---|---|---|
Serotonin Transporter | 79.3–108 | 104 | Releasing agent |
5-HT₂C Receptor | >1,000 | 104 | Agonist |
5-HT₂B Receptor | >1,000 | 56 | Agonist |
Sigma-1 Receptor | 266 | >1,000 | Positive modulator |
Norepinephrine Transporter | 739 | 168–170 | Releasing agent |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7